2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
CAS No.: 921925-11-3
Cat. No.: VC5621015
Molecular Formula: C19H22N2O3S2
Molecular Weight: 390.52
* For research use only. Not for human or veterinary use.
![2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide - 921925-11-3](/images/structure/VC5621015.png)
Specification
CAS No. | 921925-11-3 |
---|---|
Molecular Formula | C19H22N2O3S2 |
Molecular Weight | 390.52 |
IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methylsulfanylbenzamide |
Standard InChI | InChI=1S/C19H22N2O3S2/c1-25-18-9-5-4-8-17(18)19(22)20-11-13-26(23,24)21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) |
Standard InChI Key | QUVJVMOZTXLNDX-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
2-(Methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide consists of three primary components:
-
Benzamide backbone: A benzene ring substituted with a methylsulfanyl group (-SMe) at the 2-position and an amide group at the 1-position.
-
Sulfonamide linker: A sulfonyl group (-SO₂-) bridges the benzamide moiety to an ethylamine group.
-
Tetrahydroisoquinoline system: A partially saturated isoquinoline ring system attached to the sulfonamide group, contributing to the molecule’s conformational rigidity.
The stereoelectronic effects of the methylsulfanyl group enhance the compound’s lipophilicity, potentially improving membrane permeability . Meanwhile, the tetrahydroisoquinoline moiety introduces a bicyclic structure that may interact with biological targets through π-π stacking or hydrogen bonding.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound is unavailable, related sulfonamide-benzamide hybrids exhibit characteristic patterns in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
Spectroscopic Feature | Expected Range/Peak | Functional Group Association |
---|---|---|
¹H NMR (δ ppm) | 7.2–8.1 (multiplet) | Aromatic protons (benzamide) |
3.5–4.2 (multiplet) | Ethylenediamine sulfonamide linker | |
2.5–3.0 (singlet) | Methylsulfanyl group | |
IR (cm⁻¹) | 1650–1680 | Amide C=O stretch |
1320–1360 | Sulfonamide S=O asymmetric stretch |
These predictions align with spectral data from structurally analogous compounds .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide likely involves a multi-step approach:
Step 1: Sulfonylation of Tetrahydroisoquinoline
1,2,3,4-Tetrahydroisoquinoline reacts with chlorosulfonic acid or sulfur trioxide to form the corresponding sulfonyl chloride intermediate. This step is critical for introducing the sulfonamide linker.
Step 2: Coupling with Ethylenediamine
The sulfonyl chloride intermediate reacts with ethylenediamine in the presence of a base (e.g., triethylamine) to yield 2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylamine. This amine serves as the nucleophile for subsequent amide bond formation .
Step 3: Amidation with 2-(Methylsulfanyl)benzoic Acid
The final step involves coupling the ethylamine intermediate with 2-(methylsulfanyl)benzoic acid using a carbodiimide coupling agent (e.g., EDC/HOBt). This reaction typically proceeds in anhydrous dichloromethane or dimethylformamide at 0–25°C .
Applications in Drug Development
Central Nervous System (CNS) Disorders
The tetrahydroisoquinoline scaffold is prevalent in neuroactive compounds. For example, analogs of this compound have shown affinity for dopamine receptors, suggesting potential use in Parkinson’s disease or schizophrenia.
Antimicrobial Agents
Challenges and Future Directions
Synthetic Scalability
Current methods rely on costly coupling agents and multi-step purification. Future work could explore one-pot syntheses or enzymatic amidation to improve efficiency .
Target Validation
In vitro profiling against recombinant receptors and enzymes is essential to confirm hypothesized mechanisms. High-throughput screening may identify off-target effects early in development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume